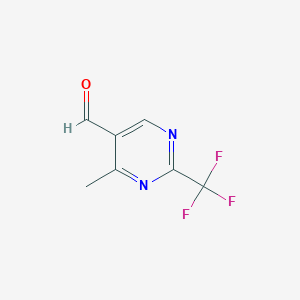
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde (MTPC) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MTPC is a pyrimidine derivative that is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds.
科学的研究の応用
Chemical Reactions and Derivatives
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is involved in various chemical reactions leading to the synthesis of biologically active compounds. For instance, Zinchenko et al. (2018) found that the interaction of similar pyrimidine carbaldehydes with glycine esters leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds were studied for their potential as biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Condensed Azines
Bakulina et al. (2014) reported the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine. These compounds have applications in various fields of chemistry and pharmacology (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Synthesis of Unique Base Precursors
Beingessner et al. (2008) developed an efficient method for the regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which are important in the synthesis of structurally and electronically unique base precursors (Beingessner, Deng, Fanwick, & Fenniri, 2008).
Molecular Structure Studies
Low et al. (2007) conducted studies on molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, highlighting their polarized electronic structures and linking them into three-dimensional frameworks. This research contributes to understanding the molecular structures and interactions in pyrimidine derivatives (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Development of Bioactive Compounds
Several studies focus on synthesizing and characterizing compounds derived from pyrimidine carbaldehydes for their potential bioactive properties. For example, Bhat et al. (2016) synthesized a series of compounds for screening as antimicrobial agents, demonstrating the utility of these derivatives in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
特性
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKODSSMKLWCOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
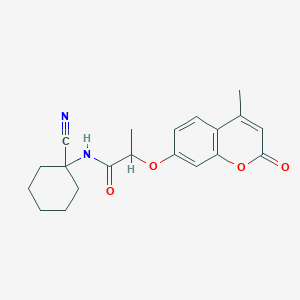
![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
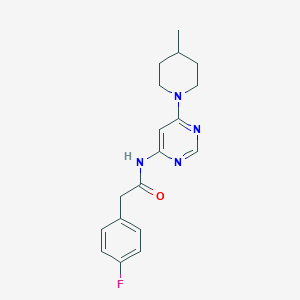
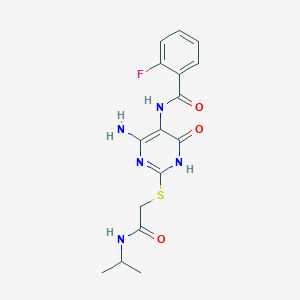
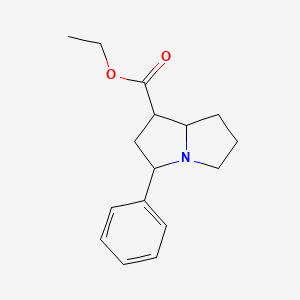
![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
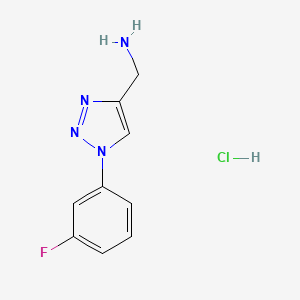
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)
![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)